5-tert-Butyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazole
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Overview
Description
5-tert-Butyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the thiadiazole family, which is known for its diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazole typically involves the reaction of tert-butyl hydrazine with carbon disulfide, followed by cyclization. The reaction conditions often require the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is heated under reflux to facilitate the cyclization process, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiadiazole ring.
Scientific Research Applications
5-tert-Butyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It is used in the development of agrochemicals and as a corrosion inhibitor in various industrial applications.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- 5-tert-Butyl-1,3,4-thiadiazole-2-thiol
- 5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid
Uniqueness
Compared to similar compounds, 5-tert-Butyl-2,2-dimethyl-2,3-dihydro-1,3,4-thiadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of tert-butyl and dimethyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
90057-57-1 |
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Molecular Formula |
C8H16N2S |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
5-tert-butyl-2,2-dimethyl-3H-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H16N2S/c1-7(2,3)6-9-10-8(4,5)11-6/h10H,1-5H3 |
InChI Key |
GCMGBWNAGDMFDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NN=C(S1)C(C)(C)C)C |
Origin of Product |
United States |
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